molecular formula C20H17BrClN3OS B2766341 5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450344-14-6

5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2766341
M. Wt: 462.79
InChI Key: WJQAHJSBOYUEME-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Properties and Synthesis

Research on antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, highlights the synthesis and characterization of these compounds, focusing on their intermolecular interactions. X-ray structure characterization and DFT calculations reveal their solid-state structures and the relevance of hydrogen bonding and π-interactions in their stabilization (Saeed et al., 2020). This kind of study is crucial for understanding the chemical behavior of complex molecules, which could be applied to our target compound for predicting its interactions and stability.

Potential Biological Activities

Another line of research involves the design, synthesis, and biological evaluation of compounds with potential antibacterial and anticancer activities. Studies on novel analogs of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus have shown promising antibacterial activity, offering insights into the structure-activity relationships essential for developing new therapeutic agents (Palkar et al., 2017). Such research underscores the therapeutic potential of structurally complex molecules, suggesting areas where our target compound could be explored for biological applications.

Photovoltaic Applications

Furthermore, the synthesis of donor−acceptor copolymers based on thieno[3,4-b]pyrazine and their application in photovoltaic devices demonstrates the utility of these compounds in materials science. The study investigates the optical properties, electrochemical behavior, and energy levels of these copolymers, highlighting their potential in enhancing photovoltaic performance (Zhou et al., 2010). This suggests possible avenues for the application of our target compound in developing new materials for energy conversion.

Safety And Hazards

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Future Directions

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Please consult with a chemist or a reliable scientific database for specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3OS/c1-11-4-3-5-18(12(11)2)25-19(15-9-27-10-17(15)24-25)23-20(26)14-8-13(21)6-7-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAHJSBOYUEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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